

A Technical Guide to the Discovery, Isolation, and History of Tentoxin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tentoxin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the phytotoxin **tentoxin**, from its initial discovery and isolation to its well-characterized mechanism of action. This document provides detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development.

Introduction and Historical Context

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of the phytopathogenic fungus *Alternaria*, most notably *Alternaria alternata* (formerly *A. tenuis*).^{[1][2][3]} It was first isolated and characterized in 1967 by George Templeton and his colleagues.^[3] The toxin is known for inducing chlorosis in a variety of germinating seedlings by specifically targeting a key enzyme in photosynthesis.^{[2][4]} This selective phytotoxicity has led to investigations into its potential as a natural herbicide.^{[2][5]} The unique structure and potent biological activity of **tentoxin** have also made it a valuable tool for studying the mechanism of ATP synthesis in chloroplasts.^[6]

The chemical structure of **tentoxin** was determined to be cyclo-(L-MeAla-L-Leu-MeΔZPhe-Gly).^{[1][7]} Its biosynthesis is not ribosomal; instead, it is assembled by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS), designated TES, in conjunction with a cytochrome P450 enzyme, TES1.^{[8][9]}

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **tentoxin** is provided in the tables below.

Table 1: Physicochemical Properties of **Tentoxin**

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₃₀ N ₄ O ₄	[3] [10] [11]
Molecular Weight	414.50 g/mol	[3] [10] [11]
CAS Number	28540-82-1	[3] [10]
Melting Point	172-175 °C	[3]
Appearance	White solid	[12]
Purity (commercial)	≥95% (HPLC)	[11]

Table 2: Biological Activity of **Tentoxin**

Parameter	Value	Target Enzyme/System	Plant Species	Reference(s)
High-Affinity Inhibition (K_i)	~10 nM	Chloroplast F_1 (CF_1) ATP Synthase	Sensitive Species	[13]
Low-Affinity Stimulation (K_d)	> 10 μ M	Chloroplast F_1 (CF_1) ATP Synthase	Sensitive Species	[13]
Inhibition Concentration (Single Molecule)	5–10 μ M	F_1 of Thermosynechococcus elongatus BP-1	-	[14]
Stimulation Concentration (Single Molecule)	> 100 μ M	F_1 of Thermosynechococcus elongatus BP-1	-	[14]
Visually Detectable Chlorosis	0.2 μ g/ml	Cucumber seedlings (Cucumis sativus)	-	[15]
Maximum Chlorosis	20 μ g/ml	Cucumber seedlings (Cucumis sativus)	-	[15]

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and quantification of **tentoxin**.

This protocol is based on established methods for inducing **tentoxin** production in *Alternaria alternata*.

- Fungal Strain: An isolate of *Alternaria alternata* (syn. *A. tenuis*) known to produce **tentoxin** is required.[\[15\]](#)
- Culture Medium: A modified Richards solution is often used. The production of **tentoxin** can be enhanced by using a mixture of aged culture filtrates (from 3-week-old or older cultures) and fresh medium, typically in a 2:3 ratio.[\[16\]](#)[\[17\]](#)
- Incubation Conditions: The fungus is grown in still culture at 28 °C. Maximum toxin production is generally observed between days 9 and 12.[\[9\]](#)[\[15\]](#) Shake cultures and temperatures of 16 °C or 36 °C have been shown to be ineffective for toxin production.[\[15\]](#)
- Harvesting: After the incubation period, the mycelia are separated from the culture filtrate by filtration. The toxin is present in both the mycelia and the filtrate.[\[15\]](#)

This protocol synthesizes common procedures for the extraction and purification of **tentoxin** from fungal cultures.[\[15\]](#)

- Initial Extraction:
 - Combine the fungal mycelia and culture filtrate.
 - Add ethanol to precipitate polymers and other macromolecules.
 - Centrifuge the mixture and collect the supernatant containing the crude toxin.
- Solvent Partitioning:
 - Concentrate the ethanolic supernatant under reduced pressure.
 - Partition the aqueous residue between diethyl ether and a series of acidic and basic water solutions to remove impurities. The toxin will preferentially remain in the organic phase under acidic conditions.
- Column Chromatography:
 - Evaporate the organic solvent to obtain a crude toxin extract.
 - Dissolve the extract in a minimal amount of a suitable solvent.

- Apply the concentrated extract to a silicic acid column.
- Elute the column with a solvent system of ethyl acetate:acetone:n-hexane (2:1:1, v/v/v).
- Collect fractions and monitor for the presence of **tentoxin** using a suitable analytical method (e.g., thin-layer chromatography or HPLC).
- Final Purification:
 - Pool the fractions containing pure **tentoxin**.
 - Evaporate the solvent to yield purified **tentoxin** as a white solid.
 - Assess the purity of the final product using HPLC.[\[11\]](#)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying **tentoxin**.[\[8\]](#)

- Sample Preparation:
 - Extract the culture broth or mycelia with ethyl acetate.
 - Evaporate the organic solvent and redissolve the residue in methanol.
 - Filter the sample through a 0.22 µm syringe filter before injection.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water (both containing a small percentage of formic acid).
 - Flow Rate: As per column manufacturer's recommendation.
 - Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent and daughter ion transitions of **tentoxin**.

Mechanism of Action

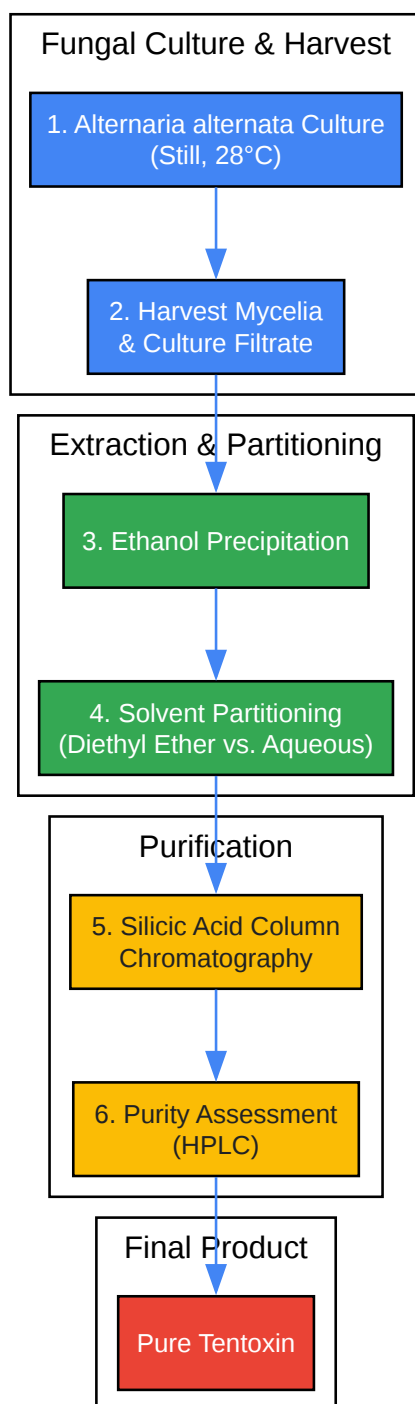
Tentoxin's primary mode of action is the inhibition of the chloroplast F_1F_0 -ATP synthase, the enzyme responsible for ATP synthesis during photophosphorylation.^{[4][11][18]} The interaction is complex and concentration-dependent.

- Inhibition: At low, nanomolar concentrations, **tentoxin** binds to a high-affinity site on the F_1 subunit of the ATP synthase.^{[13][18]} This binding site is located at the interface of an α and a β subunit.^[14] Binding of a single **tentoxin** molecule is sufficient to inhibit the enzyme's activity by locking the catalytic site in a closed conformation, thereby blocking the conformational changes required for ATP synthesis and hydrolysis.^[14]
- Stimulation: At higher, micromolar concentrations, **tentoxin** can bind to one or two lower-affinity sites on the enzyme.^{[13][18]} This binding can relieve the inhibition caused by the high-affinity site and, in some cases, even stimulate ATPase activity beyond its normal rate.^{[13][14]}

The sensitivity of a plant species to **tentoxin** is determined by the amino acid composition of the α and β subunits of its chloroplast ATP synthase. Specifically, an aspartate residue at position 83 of the β subunit is necessary, but not sufficient, for **tentoxin** sensitivity.^{[4][13]}

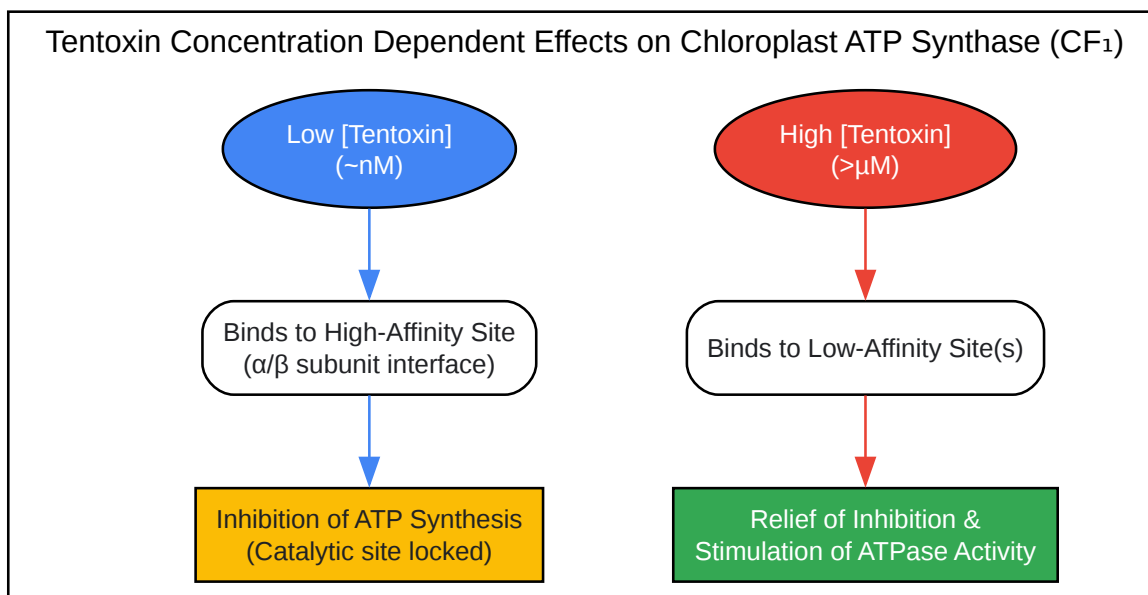
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for **tentoxin** isolation and its mechanism of action on the chloroplast ATP synthase.



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Caption: Experimental workflow for the isolation and purification of **tentoxin**.



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Caption: Dual mechanism of action of **tentoxin** on chloroplast ATP synthase.

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